molecular formula C14H15N3O2 B6338699 4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1269639-69-1

4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B6338699
CAS No.: 1269639-69-1
M. Wt: 257.29 g/mol
InChI Key: YHMLVLKDZPLJSY-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a carboxylic acid functional group and a 4-methylphenyl substituent

Mechanism of Action

Target of Action

It is known to be a reactant in the preparation of antihypertensive compounds . Antihypertensive drugs often target various receptors and enzymes involved in blood pressure regulation, such as angiotensin-converting enzyme (ACE), angiotensin II receptor, and calcium channels.

Mode of Action

Given its use in the synthesis of antihypertensive compounds , it may interact with its targets to modulate blood pressure. This could involve inhibiting enzymes or blocking receptors that play a role in vasoconstriction, thus promoting vasodilation and reducing blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with a halogenated imidazo[4,5-c]pyridine intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the imidazo[4,5-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound to study enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
  • 4-(4-Methylphenyl)-3H,4H-imidazo[4,5-c]pyridine-6-carboxylic acid
  • 4-(4-Methylphenyl)-3H,4H,5H-imidazo[4,5-c]pyridine-6-carboxylic acid

Uniqueness

The uniqueness of 4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid lies in its specific substitution pattern and the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-8-2-4-9(5-3-8)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMLVLKDZPLJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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